3-ethyl-5-(trifluoromethyl)aniline hydrochloride
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Overview
Description
3-ethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group at the 3-position and a trifluoromethyl group at the 5-position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding ethyl-substituted aromatic compound.
Reduction to Amine: The nitro group is subsequently reduced to an amine using reducing agents such as iron and hydrochloric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-ethyl-5-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)aniline: Similar structure but with an additional trifluoromethyl group.
3-ethyl-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at a different position.
3-methyl-5-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-ethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
2742660-77-9 |
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Molecular Formula |
C9H11ClF3N |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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